1-Bromo-2,3-dichloro-2-fluoropropane
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Overview
Description
1-Bromo-2,3-dichloro-2-fluoropropane is an organohalogen compound with the molecular formula C3H4BrCl2F It is a derivative of propane, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 1-Bromo-2,3-dichloro-2-fluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,2,3-trichloropropane is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogen exchange .
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by halogenation, is also a viable approach for large-scale synthesis .
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-2-fluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Elimination Reactions: Under basic conditions, such as with potassium hydroxide in ethanol, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride to yield various products depending on the reaction conditions.
The major products formed from these reactions include alkenes, alcohols, and other halogenated derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,3-dichloro-2-fluoropropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organohalogen compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the pharmacological properties of halogenated compounds often includes this compound as a reference compound.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-dichloro-2-fluoropropane exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-2-fluoropropane can be compared with other similar compounds, such as:
1-Bromo-2,3-dichloropropane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-fluoropropane: Lacks the chlorine atoms, which affects its reactivity and the types of reactions it can undergo.
1,2-Dichloro-3-bromopropane: Similar in structure but with different halogen positioning, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity patterns and make it a valuable compound for diverse applications in scientific research.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-2-fluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBDVJWRKQUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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